

Quantitative Data Summary for a Validated Usaramine LC-MS/MS Method

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Compound Focus: Usaramine

CAS No.: 15503-87-4

Cat. No.: S627611

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The table below summarizes the key performance data from a validated method for quantifying **Usaramine** (URM) and its N-oxide metabolite (UNO) in rat plasma [1].

Parameter	Details & Performance Data
Analytes	Usaramine (URM), Usaramine N-oxide (UNO)
Matrix	Rat plasma
Linearity Range	1–2,000 ng/mL for both URM and UNO [1]
Sensitivity (LLOQ)	1 ng/mL for both URM and UNO [1]
Quality Control (QC) Levels	1, 3, 150, 750, and 1,500 ng/mL [1]
Accuracy & Precision	Within-run and between-run accuracy and precision were assessed; specific values conform to validation guidelines (details in [1])
Recovery	Evaluated during validation (specific values not detailed in abstract) [1]
Stability	Stability of plasma samples was assessed during validation [1]

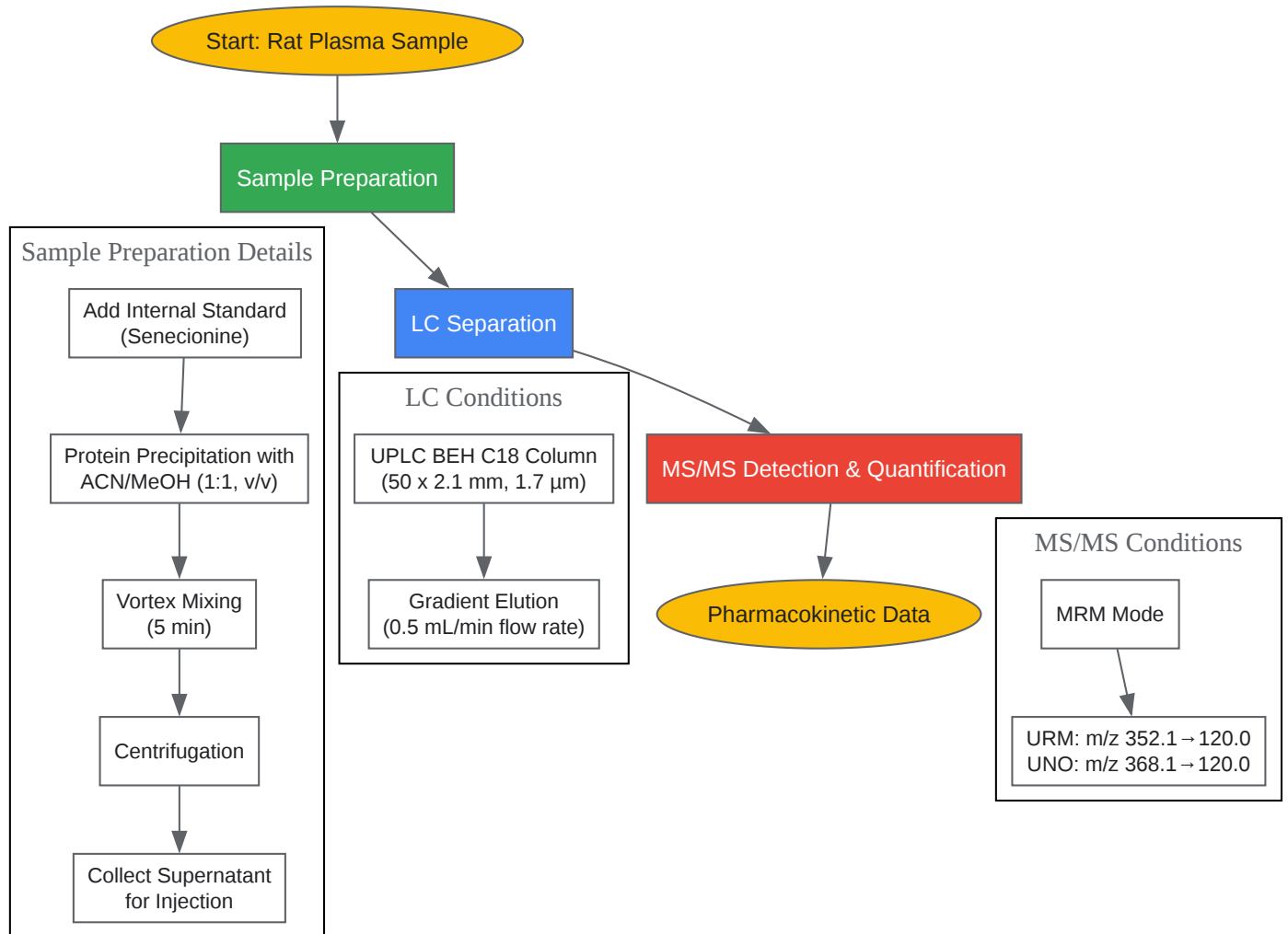
Detailed Experimental Protocol

Here is the detailed methodology used in the study, which can serve as a reference protocol [1].

- **Sample Preparation:** A 10- μ L aliquot of rat plasma was mixed with 10 μ L of internal standard (senecionine, 100 ng/mL) in a 96-well plate. Proteins were precipitated by adding 90 μ L of a **acetonitrile/methanol (1/1, v/v)** mixture. The mixtures were vortexed for 5 minutes, centrifuged, and the supernatant was injected for analysis [1].
- **Instrumentation & LC Conditions:**
 - **Technique:** Liquid chromatography-tandem mass spectrometry (**LC-MS/MS**).
 - **Column:** Waters UPLC BEH C18 (50 \times 2.1 mm, 1.7 μ m), maintained at 45°C.
 - **Mobile Phase:** A) 0.1% formic acid with 5 mM ammonium acetate in water; B) 0.1% formic acid in acetonitrile/methanol (9/1, v/v).
 - **Gradient Elution:** 10% B to 60% B over 0.2-1.0 min, increased to 95% B at 1.1 min, held until 1.5 min, then re-equilibrated.
 - **Flow Rate:** 0.5 mL/min.
 - **Injection Volume:** 1 μ L [1].
- **MS/MS Conditions:**
 - **Ionization Mode:** Positive electrospray ionization (ESI+).
 - **Detection:** Multiple Reaction Monitoring (MRM).
 - **MRM Transitions:**
 - **Usaramine** (URM): m/z 352.1 \rightarrow 120.0 (CE 37 eV)
 - **Usaramine** N-oxide (UNO): m/z 368.1 \rightarrow 120.0 (CE 42 eV)
 - Internal Standard (Senecionine): m/z 336.1 \rightarrow 120.1 (CE 36 eV)
 - **Source Temperature:** 550°C [1].
- **Method Validation:** The method was validated according to US FDA guidelines, demonstrating satisfactory **selectivity, matrix effect, linearity, sensitivity, carryover, accuracy, precision, recovery, and stability** [1].

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the **Usaramine** analysis, from sample preparation to data acquisition.



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Application and Context of the Method

This validated method was successfully applied to a **pharmacokinetic study** in rats, revealing significant sex-based differences [1]:

- After intravenous administration, the clearance of **Usaramine** was significantly higher in male rats, while the **oral bioavailability in female rats (81.7%) was much higher than in males (54.0%)**.

For context, other studies have also included **Usaramine** in broader multi-analyte methods for plant toxins. For instance, one recent method was able to simultaneously determine 35 pyrrolizidine alkaloids and N-oxides (including **Usaramine** and its N-oxide) in honey, demonstrating the capability for **isomer separation** which is a common challenge in PA analysis [2]. Another multi-method from 2025 was developed for 38 different plant toxins in milk [3].

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References

1. Quantification of Usaramine and its N-Oxide Metabolite in ... [pmc.ncbi.nlm.nih.gov]
2. Holistic Approach to Investigate Pyrrolizidine Alkaloids in ... [pmc.ncbi.nlm.nih.gov]
3. A validated LC–MS/MS multi-method for the determination ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Quantitative Data Summary for a Validated Usaramine LC-MS/MS Method]. Smolecule, [2026]. [Online PDF]. Available at:

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